molecular formula C8H11BrN2S B13171520 4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole

4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole

Cat. No.: B13171520
M. Wt: 247.16 g/mol
InChI Key: NDUDOIXGMIBREH-UHFFFAOYSA-N
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Description

4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole typically involves the reaction of cyclobutylmethyl bromide with thiadiazole derivatives. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromomethyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide (NaN₃) for azide substitution, or potassium thiocyanate (KSCN) for thiocyanate substitution.

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide could introduce oxygen functionalities.

Scientific Research Applications

4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their function. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,3,4-thiadiazole
  • 4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,4-triazole
  • 4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-oxadiazole

Uniqueness

4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique properties .

Properties

Molecular Formula

C8H11BrN2S

Molecular Weight

247.16 g/mol

IUPAC Name

4-[[1-(bromomethyl)cyclobutyl]methyl]thiadiazole

InChI

InChI=1S/C8H11BrN2S/c9-6-8(2-1-3-8)4-7-5-12-11-10-7/h5H,1-4,6H2

InChI Key

NDUDOIXGMIBREH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CSN=N2)CBr

Origin of Product

United States

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